Ethyl 4-Cyano-2-(2-cyanoethyl)butyrate
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Overview
Description
Ethyl 4-Cyano-2-(2-cyanoethyl)butyrate is an organic compound with the molecular formula C10H14N2O2 It is a member of the ester family, characterized by the presence of a cyano group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-Cyano-2-(2-cyanoethyl)butyrate can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with malononitrile in the presence of a base, followed by alkylation with ethyl bromide. The reaction conditions typically involve:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 60-80°C)
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-Cyano-2-(2-cyanoethyl)butyrate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the cyano groups to amines.
Substitution: Nucleophilic substitution reactions at the ester group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Ammonia, primary amines
Major Products Formed
Oxidation: Formation of ethyl 4-carboxy-2-(2-carboxyethyl)butyrate
Reduction: Formation of ethyl 4-amino-2-(2-aminoethyl)butyrate
Substitution: Formation of various substituted esters depending on the nucleophile used
Scientific Research Applications
Ethyl 4-Cyano-2-(2-cyanoethyl)butyrate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-Cyano-2-(2-cyanoethyl)butyrate involves its interaction with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Ethyl 4-Cyano-2-(2-cyanoethyl)butyrate can be compared with other similar compounds such as:
- Ethyl 2-Cyano-3-(2-cyanoethyl)propanoate
- Ethyl 3-Cyano-4-(2-cyanoethyl)pentanoate
Uniqueness
The presence of two cyano groups and an ester functional group in this compound makes it unique compared to other similar compounds
Properties
IUPAC Name |
ethyl 4-cyano-2-(2-cyanoethyl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)9(5-3-7-11)6-4-8-12/h9H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGJWVDXONAJSB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC#N)CCC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501278132 |
Source
|
Record name | Ethyl 4-cyano-2-(2-cyanoethyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501278132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162007-39-8 |
Source
|
Record name | Ethyl 4-cyano-2-(2-cyanoethyl)butanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162007-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-cyano-2-(2-cyanoethyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501278132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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